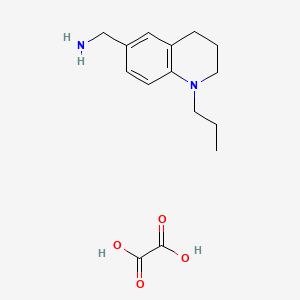

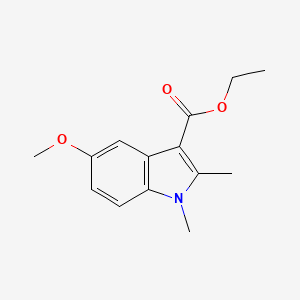

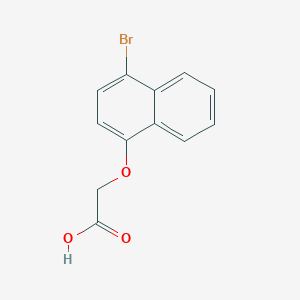

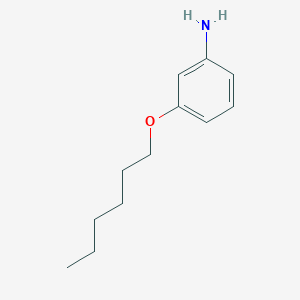

![molecular formula C15H13NO3S B1269034 2-苯甲酰胺基-5,6-二氢-4H-环戊[b]噻吩-3-羧酸 CAS No. 307341-55-5](/img/structure/B1269034.png)

2-苯甲酰胺基-5,6-二氢-4H-环戊[b]噻吩-3-羧酸

描述

Synthesis Analysis

The synthesis of thiophene derivatives often involves the Vilsmeier reaction, condensation processes, and reactions with chloro aldehydes or mercaptoacetic acid to introduce various substituents into the thiophene ring. For instance, Kathiravan et al. (2017) describe the synthesis of arylidene derivatives of cyclopenta[b]thiophene by reacting benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid, showcasing the methodological diversity in accessing thiophene-based compounds with significant antimicrobial activity (Kathiravan, Venugopal, & Muthukumaran, 2017).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using nuclear magnetic resonance (NMR), infrared (IR), mass spectroscopy, and X-ray crystallography. These techniques provide comprehensive details on the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecules, essential for understanding their chemical reactivity and biological activity.

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including nitration, substitution, and cyclization, leading to a wide range of functionalized products. For example, Cooper and Scrowston (1971) investigated the nitration of benzo[b]thiophen-2-carboxylic acid, highlighting the compound's reactivity towards electrophilic substitution and its ability to form multiple isomers depending on the reaction conditions (Cooper & Scrowston, 1971).

科学研究应用

合成与生物学评估

Kathiravan、Venugopal 和 Muthukumaran (2017) 的一项研究探索了 5,6-二氢-4H-环戊[b]-噻吩-2-羧酸的新型亚芳基衍生物的合成,并评估了它们的抗菌和抗真菌活性。这项研究意义重大,因为它突出了这些化合物在解决耐甲氧西林金黄色葡萄球菌方面的潜力,使其成为药物发现和开发的一个有前景的途径 (Kathiravan, Venugopal, & Muthukumaran, 2017).

化学合成技术

Maruoka、Yamagata 和 Yamazaki (1994) 对 3-酰基-5,6-二氢-2-苯基噻吩(-呋喃)-[2,3-d]嘧啶-4(3H)-酮的合成进行了研究,涉及 2-苯甲酰胺基-4,5-二氢-3-噻吩(-3-呋喃-)腈的反应。这项研究提供了关于复杂杂环化合物新型合成方法的见解,这对于开发新药和新材料至关重要 (Maruoka, Yamagata, & Yamazaki, 1994).

抗炎和抗氧化活性

Kumar、Anupama 和 Khan (2008) 的研究重点是合成 2-氨基-N-(3-氯苯基)-5, 6-二氢-4H-环戊[b]噻吩-3-甲酰胺及其衍生物,并筛选其抗炎和抗氧化活性。这表明这些化合物在治疗炎症和氧化应激相关疾病中具有潜在的治疗应用 (Kumar, Anupama, & Khan, 2008).

无溶剂合成和光谱分析

Thirunarayanan 和 Sekar (2013) 报道了某些 2H-环戊[b]噻吩-3-甲酰胺衍生物的无溶剂合成,提供了有关这些化合物无溶剂方法和光谱性质的宝贵信息。这项研究对于化学合成中的环境可持续性很重要 (Thirunarayanan & Sekar, 2013).

未来方向

The synthesized compounds, including “2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid”, showed good antimicrobial activity, especially against methicillin-resistant Staphylococcus aureus . This suggests that these compounds may be potential candidates for future drug discovery and development, particularly in the field of antimicrobial agents .

属性

IUPAC Name |

2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c17-13(9-5-2-1-3-6-9)16-14-12(15(18)19)10-7-4-8-11(10)20-14/h1-3,5-6H,4,7-8H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEWRTJYBDZVBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352276 | |

| Record name | 2-Benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |

CAS RN |

307341-55-5 | |

| Record name | 2-Benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。